REACTION_CXSMILES
|
BrCC.[CH:4]#[C:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH2:11](Br)[CH:12]=[CH2:13].Cl>CCOCC.Cl[Cu]>[CH2:4]=[CH:5][CH2:6][C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
48.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
CuCl
|
Quantity
|
1.8 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
|
43.6 g
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
Mg
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 90 minutes at reflux
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
After 18 hours at reflux
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the cold reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with Et2O
|
Type
|
WASH
|
Details
|
the organic phase was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled through a Vigreux column (65°/15 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCC#CCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |